4-Methoxy-2-nitrobenzaldehyde
Overview
Description
4-Methoxy-2-nitrobenzaldehyde is an organic compound with the molecular formula C8H7NO4. It is characterized by a methoxy group (-OCH3) and a nitro group (-NO2) attached to a benzaldehyde core. This compound appears as a white to yellow crystalline powder and is soluble in organic solvents such as chloroform, ethanol, and dichloromethane .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methoxy-2-nitrobenzaldehyde can be synthesized through the nitration of 4-methoxybenzaldehyde. The nitration process involves the reaction of 4-methoxybenzaldehyde with nitric acid and sulfuric acid as nitrating agents. This reaction is typically carried out at low temperatures to control the reaction rate and yield .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to remove impurities .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-2-nitrobenzaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed:
Reduction: 4-Methoxy-2-aminobenzaldehyde.
Oxidation: 4-Methoxy-2-nitrobenzoic acid.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
4-Methoxy-2-nitrobenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: It serves as an inhibitor of drug-metabolizing enzymes, making it useful in studying enzyme inhibition and regulation of gene expression.
Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of bioactive compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methoxy-2-nitrobenzaldehyde involves its interaction with specific molecular targets. As an enzyme inhibitor, it binds to the active site of drug-metabolizing enzymes, impeding their catalytic function. This inhibition can affect the metabolism of various drugs and other compounds, making it a valuable tool in pharmacological studies .
Comparison with Similar Compounds
- 4-Methoxybenzaldehyde
- 2-Nitrobenzaldehyde
- 4-Methoxy-2-aminobenzaldehyde
- 4-Methoxy-2-nitrobenzoic acid
Comparison: 4-Methoxy-2-nitrobenzaldehyde is unique due to the presence of both methoxy and nitro groups on the benzaldehyde core. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a versatile compound in various applications. Compared to its analogs, it offers a unique balance of reactivity and stability, which is advantageous in synthetic and research applications .
Properties
IUPAC Name |
4-methoxy-2-nitrobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c1-13-7-3-2-6(5-10)8(4-7)9(11)12/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLTDQLIGNSBZPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30326801 | |
Record name | 4-methoxy-2-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30326801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22996-21-0 | |
Record name | 4-Methoxy-2-nitrobenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22996-21-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-methoxy-2-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30326801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methoxy-2-nitrobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the different synthetic routes used to produce 4-Methoxy-2-nitrobenzaldehyde derivatives?
A1: The provided research papers highlight the synthesis of compounds incorporating the this compound structure, specifically 3-hydroxy-4-methoxy-2-nitrobenzaldehyde. [] This particular derivative is prepared through the condensation reaction with a substituted 2-acetylpyridine, showcasing its utility as a building block for more complex molecules. [] Understanding the reactivity of different positions on the benzene ring, influenced by the methoxy and nitro groups, is crucial for designing efficient synthetic strategies towards various derivatives.
Q2: How does the presence of methionine influence the synthesis of 5-Hydroxy-4-methoxy-2-nitrobenzaldehyde?
A2: Research suggests that methionine plays a key role in the selective hydrolysis of the 5th-position methoxy group in 4,5-dimethoxy-2-nitrobenzaldehyde. [] It's proposed that methionine facilitates the hydrolysis by forming a multiple hydrogen-bonded association complex with the reaction intermediates. [] This complex formation likely enhances the reactivity of the 5th-position methoxy group towards hydrolysis, leading to the desired 5-Hydroxy-4-methoxy-2-nitrobenzaldehyde product.
Q3: What spectroscopic techniques were used to confirm the structure of the synthesized compounds?
A3: The synthesized compounds, including 2-Bromo-5-hydroxy-4-methoxybenzaldehyde and 5-hydroxy-4-methoxy-2-nitrobenzaldehyde, were characterized using a combination of spectroscopic techniques. These include ¹H-NMR (Proton Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry). [] Each technique provides complementary information about the structure, functional groups, and molecular weight of the synthesized molecules, confirming their identity.
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